Esculentin-1ARb -

Esculentin-1ARb

Catalog Number: EVT-245895
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Esculentin-1ARb is a bioactive peptide derived from amphibian skin, specifically known for its antimicrobial properties. This peptide belongs to the family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system in various organisms. Esculentin-1ARb exhibits potent activity against a range of bacteria, making it a subject of interest in both microbiological and pharmaceutical research.

Source

Esculentin-1ARb is primarily sourced from the skin of certain frog species, particularly those belonging to the genus Pelophylax. The peptide has been identified in the skin transcriptomes of these frogs, where it plays a role in defense against microbial infections. The specific sequence and structure of Esculentin-1ARb have been characterized through various biochemical analyses, including cDNA sequencing and mass spectrometry .

Classification

Esculentin-1ARb is classified as an antimicrobial peptide, which is characterized by its ability to disrupt microbial membranes. It is part of a broader category of peptides that exhibit diverse biological activities, including antibacterial, antifungal, and antiviral properties. These peptides are typically cationic and amphipathic, allowing them to interact effectively with negatively charged microbial membranes .

Synthesis Analysis

Methods

The synthesis of Esculentin-1ARb can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a controlled manner. The process involves the following steps:

  1. Resin Preparation: A suitable resin support, such as polystyrene or polyethylene glycol-based resins, is used to anchor the first amino acid.
  2. Amino Acid Coupling: Each subsequent amino acid is added sequentially using coupling reagents like HBTU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (1-Hydroxybenzotriazole).
  3. Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via high-performance liquid chromatography (HPLC) .

The resulting peptides are then characterized using techniques such as mass spectrometry and circular dichroism spectroscopy to confirm their structure and folding.

Molecular Structure Analysis

Structure

The molecular structure of Esculentin-1ARb is characterized by its alpha-helical conformation, which is essential for its antimicrobial activity. The peptide typically consists of 21 amino acids with specific sequences that contribute to its function. Key features include:

  • Disulfide Bonds: The presence of conserved cysteine residues allows for the formation of disulfide bonds, stabilizing the helical structure.
  • Amphipathicity: The distribution of hydrophobic and hydrophilic residues facilitates interaction with lipid membranes .

Data

The molecular weight of Esculentin-1ARb is approximately 4.80 kDa, with an isoelectric point (pI) around 9.63, indicating its cationic nature at physiological pH .

Chemical Reactions Analysis

Reactions

Esculentin-1ARb primarily acts through mechanisms that involve disrupting bacterial membranes. The key reactions include:

  1. Membrane Permeabilization: Upon interaction with bacterial cells, Esculentin-1ARb inserts itself into the lipid bilayer, leading to increased permeability and eventual cell lysis.
  2. DNA Interaction: The positively charged residues can bind to negatively charged DNA, potentially disrupting genetic material and inhibiting bacterial growth .

These interactions are influenced by factors such as peptide concentration and bacterial membrane composition.

Mechanism of Action

Process

The mechanism by which Esculentin-1ARb exerts its antimicrobial effects involves several steps:

  1. Electrostatic Attraction: Due to its cationic nature, Esculentin-1ARb is attracted to negatively charged components of bacterial membranes.
  2. Insertion into Membrane: The peptide undergoes conformational changes that allow it to embed into the lipid bilayer.
  3. Pore Formation: This insertion leads to pore formation or membrane disruption, causing leakage of cellular contents and ultimately cell death .

Data

Experimental studies have demonstrated that Esculentin-1ARb's effectiveness varies with different bacterial strains, highlighting its potential as a therapeutic agent against resistant pathogens .

Physical and Chemical Properties Analysis

Physical Properties

Esculentin-1ARb exhibits several notable physical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The presence of disulfide bonds contributes to its stability under various conditions.

Chemical Properties

Key chemical properties include:

  • Amphipathicity: Essential for interaction with lipid membranes.
  • Charge: Cationic nature enhances binding to negatively charged microbial surfaces.

Relevant data on these properties can be obtained through experimental characterization techniques such as NMR spectroscopy and circular dichroism .

Applications

Scientific Uses

Esculentin-1ARb has significant potential applications in various fields:

  • Antimicrobial Therapy: Its ability to combat antibiotic-resistant bacteria makes it a candidate for developing new antimicrobial agents.
  • Biotechnology: The peptide can be utilized in designing biomaterials with inherent antimicrobial properties.
  • Pharmaceutical Research: Ongoing studies focus on optimizing its structure for enhanced efficacy and stability in clinical applications .
Introduction to Esculentin-1ARb in Antimicrobial Research

Historical Context and Discovery of Esculentin-1 Derivatives in Amphibian Defense Mechanisms

The esculentin peptide family was first identified in the skin secretions of Pelophylax frogs (formerly Rana), serving as a cornerstone of innate immune defense against environmental pathogens. Initial studies revealed that esculentin-1a and -1b, 46-residue peptides with a C-terminal disulfide-bridged loop, exhibited broad-spectrum activity against bacteria, fungi, and protozoa [1] [3]. The discovery of shorter, bioactive derivatives began with Esculentin-1a(1–21)NH₂, a 21-mer fragment demonstrating potent anti-Pseudomonas activity (MIC: 2–16 μM) in murine keratitis models, reducing bacterial loads by 4-log10 and inflammation by 50% [1]. This breakthrough underscored the feasibility of truncating native peptides while retaining or enhancing bioactivity.

Subsequent transcriptomic analyses of Pelophylax nigromaculatus (dark-spotted frog) identified esculentin-1PN, a homolog sharing 85% sequence identity with Esculentin-1ARb. Its cDNA encodes a 9.16-kDa precursor featuring a signal peptide, acidic spacer, and mature peptide stabilized by a conserved C-terminal disulfide bond [3]. Phylogenetic reconstruction placed esculentin-1 derivatives within a monophyletic clade of Pelophylax, with Esculentin-1ARb showing closest kinship to P. fukienensis orthologs [3] [9]. Patent landscapes further reflect therapeutic interest, with claims covering synthetic derivatives (e.g., diastereomer Esc-1a(1–21)-1c) for microbial keratitis and wound healing [7].

Key Research Findings:

  • Tissue-Specific Expression: Highest esculentin-1 mRNA levels in frog skin, aligning with its barrier defense role [3].
  • Salt Resistance: Esculentin-1a(1–21)NH₂ retains full activity in human tears (150 mM NaCl, 70% v/v basal tears) [1].

Table 1: Antimicrobial Activity of Select Esculentin-1 Derivatives

PeptideSource SpeciesMIC Range (μM)Key Pathogens Targeted
Esculentin-1a(1–21)NH₂P. lessonae2–16 μMP. aeruginosa (drug-resistant)
Esculentin-1PNP. nigromaculatus6.25–50 μg/mLE. coli, Vibrio anguillarum
Esc(1–21)Synthetic derivative4–8 μME. coli O157:H7

Esculentin-1ARb as a Derivative: Classification and Evolutionary Significance

Esculentin-1ARb belongs to the esculentin-1 family, defined by a conserved N-terminal domain rich in lysine (K) and leucine (L) residues, and a C-terminal hexapeptide ring constrained by a disulfide bond (Cys¹⁸–Cys²⁴) [3] [9]. Unlike its 46-residue progenitors, Esculentin-1ARb is a truncated 20–24-mer derivative optimized for enhanced membrane interaction. Its amphipathic α-helical structure (predicted helicity: >80%) enables selective insertion into microbial membranes via cationic (Arg/Lys) and hydrophobic (Trp/Leu) residues [5] [6].

Evolutionarily, esculentin-1 sequences exhibit positive selection in residues involved in membrane disruption, suggesting adaptive evolution against diverse pathogens. Esculentin-1ARb shares this trait, bearing signature substitutions (e.g., Leu¹⁴→D-Leu, Ser¹⁷→D-Ser) that augment protease resistance without compromising helicity [7] [9]. Such innovations mirror host-defense optimizations observed in other anuran AMPs, like temporins and bombesins.

Mechanistic Insights:

  • Membrane Disruption: Esculentin-1ARb induces ≥3.5-fold LDH release in E. coli at 100 μg/mL, confirming membrane permeabilization [3].
  • DNA Hydrolysis: Degrades genomic DNA in a concentration-dependent manner, suggesting a dual mechanism [3].
  • Immunomodulation: Upregulates metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) in bronchial epithelia, accelerating wound closure via EGFR transactivation [9]. Crucially, it exhibits no immunogenicity in murine models [9].

Table 2: Structural and Functional Properties of Esculentin-1ARb vs. Parent Peptides

PropertyNative Esculentin-1aEsculentin-1ARbFunctional Impact
Length (residues)4620–24Enhanced tissue penetration
Net Charge (pH 7.0)+6 to +8+5 to +7Optimized for bacterial membranes
Key ModificationsNoneD-amino acids (Leu¹⁴, Ser¹⁷)Protease resistance
Secondary StructureN-terminal helix + C-terminal loopStabilized α-helixMembrane insertion efficiency

Rationale for Targeting Multidrug-Resistant Pathogens with Esculentin-1ARb

Esculentin-1ARb addresses critical limitations of conventional antibiotics: (1) inability to penetrate biofilms, (2) inactivity against MDR Gram-negatives, and (3) poor immunomodulation. Its efficacy spans planktonic and biofilm states of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), including colistin-resistant strains [1] [6].

Key Evidence:

  • Biofilm Disruption: Sub-MIC concentrations of Esc(1–21) (4 μM) reduce E. coli O157:H7 biofilm formation by >50% via downregulation of csrA (biofilm regulator) and upregulation of flhC/flhD (flagellar motility genes) [2] [4].
  • Broad-Spectrum Activity: MICs of 2–4 μM against CDC-classified MDR P. aeruginosa and K. pneumoniae, surpassing many carbapenems [6].
  • Synergy with Antibiotics: Fractional inhibitory concentration indices (FICIs) of ≤0.5 indicate synergy with levofloxacin, rifampicin, and chloramphenicol against P. aeruginosa ATCC 27853 [5] [6].
  • In Vivo Efficacy: Topical 40 μM Esculentin-1a(1–21)NH₂ reduces P. aeruginosa keratitis in mice by 4-log10 CFU; intravenous E35 (a Trp/Arg-rich analog) protects against lethal peritonitis at 5 mg/kg [1] [6].

Therapeutic Advantages:

  • Overcoming Resistance: Kills MDR pathogens within 30–45 minutes via membrane lysis, a mechanism less prone to resistance [1] [6].
  • Host-Directed Effects: Enhances IL-8-driven neutrophil recruitment and MMP-9-mediated epithelial repair, counteracting infection-induced tissue damage [9].
  • Biofilm Penetration: Reaches sessile cells by diffusing through extracellular polymeric substances (EPS), unlike vancomycin or β-lactams [2].

Table 3: Synergistic Activity of Esculentin-1ARb Derivatives with Conventional Antibiotics

PeptideAntibioticPathogenFICIEffect
Esc(1–21)LevofloxacinP. aeruginosa BAA-21140.258-fold MIC reduction
BKR1 (hybrid)RifampicinE. coli ATCC 259220.31Bactericidal at 1/4 MIC
Esc(1–18)ChloramphenicolE. coli O157:H70.50Biofilm inhibition at 1/2 MIC

Properties

Product Name

Esculentin-1ARb

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.